Synthetic Route Integration: Defined Role as Rivaroxaban Intermediate Versus Non-Participating Analogs
2-Methyl-5-nitrobenzophenone is explicitly designated as an intermediate in patented synthetic routes for rivaroxaban, a factor Xa inhibitor anticoagulant, whereas regioisomeric nitrobenzophenones (e.g., 3-nitrobenzophenone, 4-nitrobenzophenone) are not cited in these patented pathways and lack validated integration into this commercially significant pharmaceutical manufacturing sequence [1]. The patent CN104487436B identifies nitrobenzophenones bearing the 2-methyl-5-nitro substitution pattern as essential building blocks within the claimed synthetic methodology [1].
| Evidence Dimension | Patent-defined synthetic utility in anticoagulant manufacturing |
|---|---|
| Target Compound Data | Explicitly identified in patent CN104487436B claims as nitrobenzophenone intermediate class member for rivaroxaban synthesis |
| Comparator Or Baseline | Regioisomeric nitrobenzophenones (3-nitro, 4-nitro, unsubstituted nitrobenzophenone) — no citation in rivaroxaban patent literature |
| Quantified Difference | Qualitative difference: patent inclusion (target compound) versus patent absence (regioisomeric comparators) |
| Conditions | Patent CN104487436B synthetic route analysis; nitrobenzophenone intermediate classification |
Why This Matters
Procurement of 2-methyl-5-nitrobenzophenone provides validated entry into a patented pharmaceutical manufacturing route, whereas generic nitrobenzophenone analogs offer no documented utility in this commercially relevant synthetic pathway.
- [1] CN104487436B. Improved process for preparing rivaroxaban using intermediates. Chinese Patent. Published 2012-05-02. View Source
